

Application Notes and Protocols for N1-Methylpseudouridine-Modified CRISPR/Cas9 mRNA Delivery

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Compound of Interest

Compound Name: *N1-Allylpseudouridine*

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Introduction

The CRISPR/Cas9 system has revolutionized gene editing, offering unprecedented precision in modifying cellular genomes. A highly effective method for delivering the CRISPR/Cas9 machinery into cells is through messenger RNA (mRNA) encoding the Cas9 nuclease and a co-delivered single-guide RNA (sgRNA). However, in vitro transcribed (IVT) mRNA can elicit an innate immune response, leading to translational arrest and reduced efficacy.^{[1][2]} Chemical modification of mRNA nucleotides is a key strategy to circumvent these issues.^{[1][2][3]}

This document provides detailed application notes and protocols for utilizing N1-methylpseudouridine (N1m Ψ)-modified mRNA for CRISPR/Cas9 delivery. N1m Ψ is a modified nucleoside that, when incorporated into IVT mRNA, significantly enhances protein expression by reducing innate immune activation and increasing translational efficiency.^{[2][4][5][6][7]} These properties make N1m Ψ -modified mRNA a superior vehicle for delivering Cas9 for therapeutic and research applications.^{[6][8][9]}

Advantages of N1-Methylpseudouridine (N1m Ψ) Modification

Incorporating N1m Ψ in place of uridine in Cas9-encoding mRNA offers several key advantages:

- **Reduced Immunogenicity:** N1m Ψ -modified mRNA evades recognition by innate immune sensors such as Toll-like receptors (TLRs) and RIG-I, which typically recognize unmodified single-stranded RNA.[1][4][10] This reduction in immune sensing prevents the activation of downstream inflammatory pathways and the production of type I interferons, which can lead to translational shutdown.[1][2]
- **Enhanced Translation Efficiency:** By mitigating the innate immune response, N1m Ψ modification prevents the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2 α), a key event that inhibits global protein synthesis.[1][2] Furthermore, N1m Ψ has been shown to increase ribosome density on the mRNA transcript, further boosting protein production.[2][4] Studies have shown that N1m Ψ modification can increase protein production by more than an order of magnitude compared to pseudouridine-modified mRNA.[5]
- **Increased mRNA Stability:** While the primary benefit of N1m Ψ is in translation enhancement, some studies suggest that nucleoside modifications, in general, can contribute to increased mRNA stability by conferring resistance to ribonucleases.[3][11]
- **High-Fidelity Translation:** Importantly, studies have indicated that the incorporation of N1m Ψ into mRNA does not significantly impact the fidelity of translation, ensuring the production of functional Cas9 protein without an increase in miscoded peptides.[5][12]

Data Summary: Performance of N1m Ψ -Modified mRNA

The following table summarizes quantitative data from various studies, highlighting the benefits of N1m Ψ modification for mRNA applications.

Parameter	Unmodified mRNA	Pseudouridine (Ψ)-Modified mRNA	N1-Methylpseudouridine (N1mΨ)-Modified mRNA	Reference
Protein Expression (in vitro)	Low	Moderate-High	Very High (often >10-fold higher than Ψ)	[1] [5] [7]
Innate Immune Activation (e.g., IFN-β induction)	High	Low	Very Low	[4] [13]
Translational Fidelity	Baseline	Marginally increased error frequency	No significant change from baseline	[5]
Cell Viability/Toxicity	Can be cytotoxic due to immune response	Improved viability	High viability, low cytotoxicity	[1]

Experimental Protocols

Protocol 1: In Vitro Transcription of N1mΨ-Modified Cas9 mRNA

This protocol describes the synthesis of N1mΨ-containing Cas9 mRNA using an in vitro transcription (IVT) reaction.

Materials:

- Linearized plasmid DNA template encoding Cas9 with a T7 promoter
- N1-Methylpseudouridine-5'-Triphosphate (N1mΨTP)
- ATP, GTP, CTP
- T7 RNA Polymerase

- RNase Inhibitor
- DNase I
- Transcription Buffer
- Capping reagent (e.g., CleanCap® Reagent AG) or enzymatic capping kit
- Poly(A) tailing kit (optional, if not encoded in the template)
- RNA purification kit or columns

Procedure:

- Template Preparation: Linearize the plasmid DNA containing the Cas9 open reading frame downstream of a T7 promoter. The linearization site should be immediately downstream of the desired 3' end of the transcript. Purify the linearized DNA.
- IVT Reaction Assembly: On ice, combine the following components in the order listed:
 - Nuclease-free water
 - Transcription Buffer (10X)
 - ATP, GTP, CTP (at desired final concentration)
 - N1mΨTP (completely replacing UTP)
 - Capping reagent (if using co-transcriptional capping)
 - Linearized DNA template (0.5-1.0 µg)
 - RNase Inhibitor
 - T7 RNA Polymerase
- Incubation: Mix gently and incubate at 37°C for 2-4 hours.

- **DNase Treatment:** Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
- **RNA Purification:** Purify the synthesized mRNA using a suitable RNA purification kit or lithium chloride precipitation.
- **Post-Transcriptional Modifications (if necessary):**
 - **Capping:** If a capping reagent was not included in the IVT reaction, perform enzymatic capping using a capping enzyme, GTP, and S-adenosylmethionine (SAM).
 - **Polyadenylation:** If the DNA template does not encode a poly(A) tail, add a poly(A) tail using a poly(A) polymerase and ATP.
- **Final Purification and Quality Control:** Purify the modified mRNA again. Assess the quality and concentration of the mRNA using a spectrophotometer (e.g., NanoDrop) and verify its integrity via gel electrophoresis.

Protocol 2: Formulation of N1mΨ-Cas9 mRNA with Lipid Nanoparticles (LNPs)

This protocol provides a general workflow for encapsulating N1mΨ-modified Cas9 mRNA into lipid nanoparticles for in vivo and in vitro delivery.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- N1mΨ-modified Cas9 mRNA
- Ionizable lipid (e.g., DLin-MC3-DMA)
- Helper lipid (e.g., DSPC)
- Cholesterol
- PEG-lipid (e.g., DMG-PEG 2000)
- Ethanol

- Acidic buffer (e.g., citrate buffer, pH 4.0)
- Neutral buffer (e.g., PBS, pH 7.4) for dialysis/buffer exchange
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- **Lipid Mixture Preparation:** Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
- **mRNA Solution Preparation:** Dissolve the purified N1mΨ-Cas9 mRNA in the acidic buffer.
- **LNP Formulation:** Using a microfluidic mixing device, rapidly mix the lipid-ethanol solution with the mRNA-aqueous buffer solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous). The rapid mixing leads to the self-assembly of LNPs encapsulating the mRNA.
- **Buffer Exchange:** Remove the ethanol and exchange the acidic buffer with a neutral buffer (e.g., PBS) using dialysis or tangential flow filtration.
- **Characterization:** Characterize the formulated LNPs for:
 - **Size and Polydispersity Index (PDI):** Using Dynamic Light Scattering (DLS).
 - **Zeta Potential:** To determine surface charge.
 - **mRNA Encapsulation Efficiency:** Using a fluorescent dye-based assay (e.g., RiboGreen assay).
- **Sterilization and Storage:** Sterilize the LNP formulation by passing it through a 0.22 μm filter. Store at 4°C for short-term use or -80°C for long-term storage.

Protocol 3: In Vitro Transfection and Analysis of Gene Editing Efficiency

This protocol describes the delivery of N1mΨ-Cas9 mRNA and sgRNA to cultured cells and subsequent analysis of gene editing.

Materials:

- Target cells (e.g., HEK293T)
- N1mΨ-Cas9 mRNA
- Chemically synthesized sgRNA targeting the gene of interest
- Transfection reagent (for naked mRNA delivery) or LNP-formulated mRNA
- Cell culture medium
- Genomic DNA extraction kit
- PCR primers flanking the target site
- Mismatch cleavage detection assay kit (e.g., T7 Endonuclease I assay) or sequencing platform

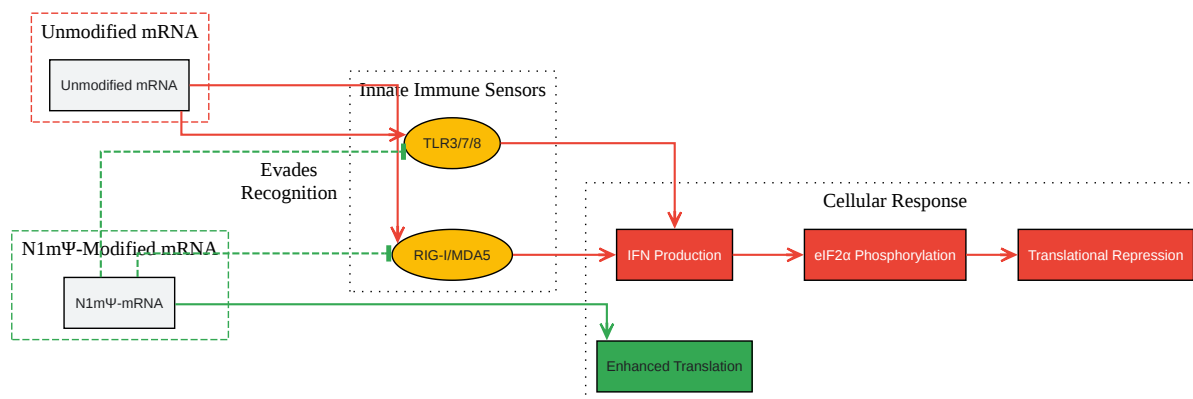
Procedure:

- Cell Seeding: Seed the target cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
- Transfection:
 - For LNP delivery: Dilute the LNP-mRNA formulation in serum-free medium and add to the cells.
 - For transfection reagent: Co-transfect the N1mΨ-Cas9 mRNA and sgRNA according to the manufacturer's protocol.
- Incubation: Incubate the cells for 48-72 hours to allow for translation of Cas9, complex formation with sgRNA, and gene editing.
- Genomic DNA Extraction: Harvest the cells and extract genomic DNA.
- PCR Amplification: Amplify the genomic region surrounding the target site using PCR.

- Analysis of Gene Editing Efficiency:
 - Mismatch Cleavage Assay: Denature and re-anneal the PCR products to form heteroduplexes. Treat with a mismatch-specific nuclease (e.g., T7 Endonuclease I) and analyze the cleavage products by gel electrophoresis. Quantify the percentage of insertions and deletions (indels).
 - Sanger or Next-Generation Sequencing (NGS): Sequence the PCR amplicons to determine the frequency and spectrum of indels at the target site.

Visualizations

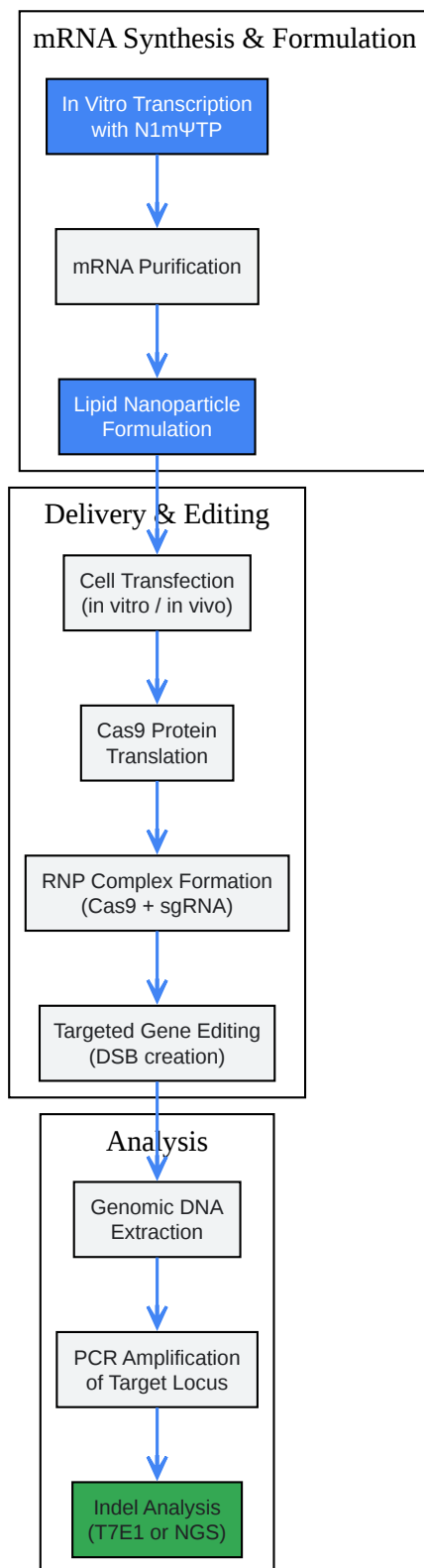
Signaling Pathway: Evasion of Innate Immune Sensing by N1mΨ-mRNA



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Caption: N1mΨ modification allows mRNA to evade innate immune sensors, preventing translational repression.

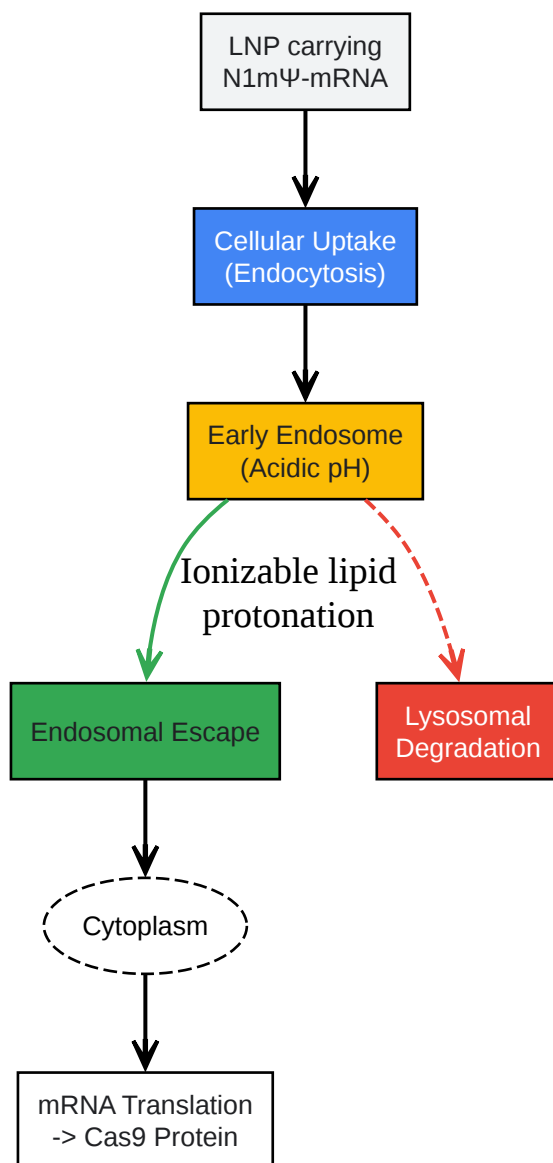
Experimental Workflow: CRISPR/Cas9 Gene Editing using N1mΨ-mRNA



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Caption: Workflow for gene editing using LNP-delivered N1m Ψ -modified Cas9 mRNA.

Logical Relationship: Cellular Uptake and Endosomal Escape of LNP-mRNA

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Caption: LNP-mediated delivery facilitates endosomal escape of mRNA into the cytoplasm for translation.

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